2-Aminoacetic acid;carbon monoxide;chlororuthenium
Overview
Description
2-Aminoacetic acid;carbon monoxide;chlororuthenium is a compound with the molecular formula C5H5ClNO5Ru . It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as CORM-3 (carbon monoxide releasing molecule-3), which highlights its ability to release carbon monoxide under specific conditions .
Mechanism of Action
Target of Action
2-Aminoacetic Acid (Glycine): Glycine, also known as 2-Aminoacetic acid, primarily targets the central nervous system. It functions as an inhibitory neurotransmitter and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .
Carbon Monoxide (CO): CO primarily targets hemoglobin in the blood, where it binds to the heme moiety, forming carboxyhemoglobin . This binding reduces the oxygen-carrying capacity of the blood .
Chlororuthenium: Some studies suggest that these complexes may interact with various biological molecules, potentially influencing cellular processes .
Mode of Action
2-Aminoacetic Acid (Glycine): Glycine acts as an inhibitory neurotransmitter in the central nervous system, reducing neuronal activity. It also facilitates excitatory potential at the NMDA receptors, along with glutamate .
Carbon Monoxide (CO): CO binds to hemoglobin more strongly than oxygen, forming carboxyhemoglobin and reducing the oxygen-carrying capacity of the blood . This can lead to hypoxia, affecting various physiological processes.
Chlororuthenium: They are known to participate in various catalytic reactions .
Biochemical Pathways
2-Aminoacetic Acid (Glycine): Glycine is involved in various metabolic functions, antioxidative reactions, and neurological functions. It is also an essential substrate in the synthesis of a multitude of biomolecules and substances .
Carbon Monoxide (CO): CO is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase (HO) enzymes . It is involved in various intracellular pathways and can act as a therapeutic molecule .
Pharmacokinetics
2-Aminoacetic Acid (Glycine): It is known to be metabolically inert and chemically neutral .
Carbon Monoxide (CO): The half-life of CO at room air temperature is 3-4 hours. 100% oxygen reduces the half-life to 30-90 minutes .
Chlororuthenium:Result of Action
2-Aminoacetic Acid (Glycine): Glycine’s action results in the modulation of neuronal activity and facilitation of excitatory potential at the NMDA receptors .
Carbon Monoxide (CO): The binding of CO to hemoglobin reduces the oxygen-carrying capacity of the blood, which can lead to hypoxia .
Chlororuthenium:Action Environment
2-Aminoacetic Acid (Glycine):Carbon Monoxide (CO): The action of CO can be influenced by the concentration of oxygen in the environment. Higher oxygen concentrations can reduce the half-life of CO .
Preparation Methods
The synthesis of 2-Aminoacetic acid;carbon monoxide;chlororuthenium involves the reaction of 2-aminoacetic acid with carbon monoxide and a chlororuthenium complex. The reaction conditions typically include a controlled atmosphere with precise temperature and pressure settings to ensure the successful formation of the compound . Industrial production methods may involve large-scale reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
2-Aminoacetic acid;carbon monoxide;chlororuthenium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of ruthenium.
Reduction: It can also undergo reduction reactions, often involving reducing agents such as hydrogen or hydrazine.
Substitution: The chlororuthenium moiety can be substituted with other ligands, leading to the formation of new complexes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Aminoacetic acid;carbon monoxide;chlororuthenium has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Aminoacetic acid;carbon monoxide;chlororuthenium can be compared with other carbon monoxide releasing molecules (CORMs) such as:
CORM-2: Another carbon monoxide releasing molecule with different ligands and release kinetics.
CORM-1: A simpler CORM with a different metal center and release profile.
The uniqueness of this compound lies in its specific combination of 2-aminoacetic acid, carbon monoxide, and chlororuthenium, which provides distinct properties and applications compared to other CORMs .
Properties
IUPAC Name |
2-aminoacetic acid;carbon monoxide;chlororuthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.3CO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);;;;1H;/q;;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOINYBNDJAUNGD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C(C(=O)O)N.Cl[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClNO5Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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